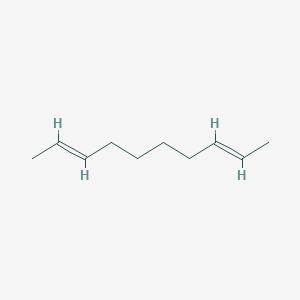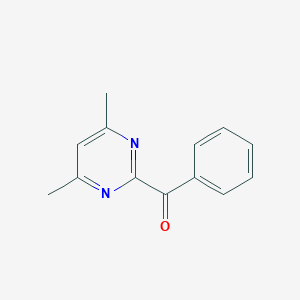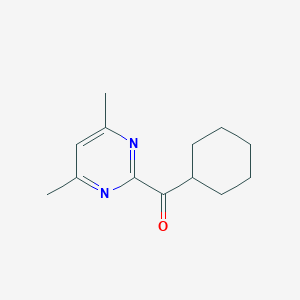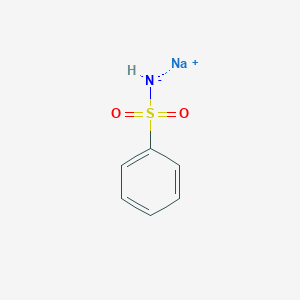
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which make it a promising candidate for use in a variety of laboratory experiments. In
Applications De Recherche Scientifique
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new pharmaceuticals, as this compound has been shown to have activity against certain types of cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological imaging applications. It has also been investigated for its potential use in organic electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is thought to inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells, making this compound a potential candidate for use in cancer treatments.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has a variety of biochemical and physiological effects. In addition to its activity against cancer cells, this compound has been shown to have antioxidant properties and to be able to reduce inflammation in certain contexts. It has also been shown to be relatively non-toxic to healthy cells, making it a promising candidate for use in cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its unique structure and properties, which make it a versatile and useful tool for a variety of applications. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. One area of interest is in further elucidating the compound's mechanism of action, which could help to improve its efficacy as a cancer treatment. Additionally, this compound could be further studied for its potential use in organic electronic devices, as well as its potential as a fluorescent probe in biological imaging applications. Finally, further research could be conducted to explore the potential use of this compound in other scientific research fields, such as materials science or environmental science.
Méthodes De Synthèse
The synthesis of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 5-bromoindole-3-carboxylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting compound can be purified through recrystallization or chromatography techniques. This synthesis method has been well-established in the literature and has been used to produce high-quality samples of this compound for scientific research.
Propriétés
Nom du produit |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C10H7BrN2O2 |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(14)10(12)15/h1-4,13H,(H2,12,15) |
Clé InChI |
XPAAOXNOBZFSJD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



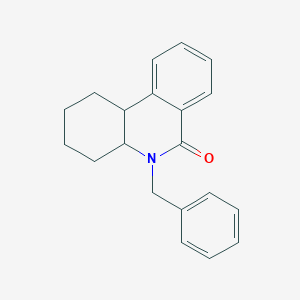
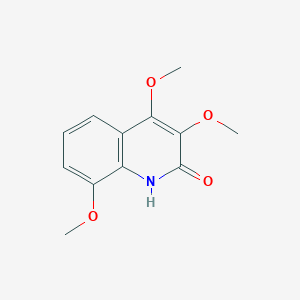
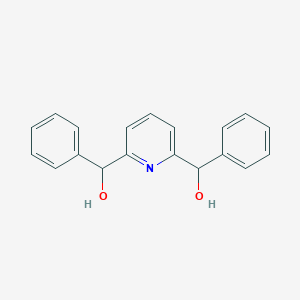
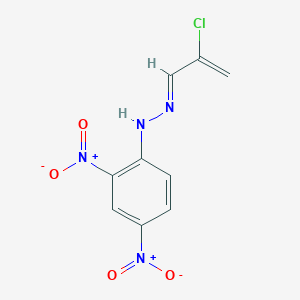

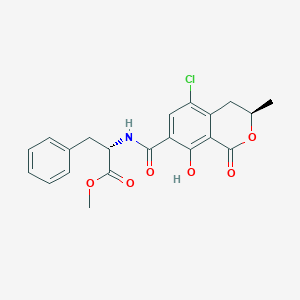
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
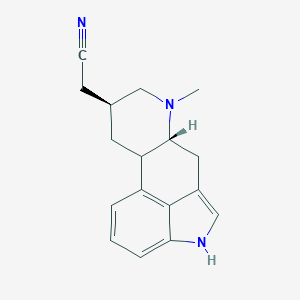
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
